

Application Notes and Protocols for YE120 Cellular Assays

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Compound of Interest

Compound Name: YE120

Cat. No.: B1684258

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cellular assays to characterize the activity of **YE120**, a known GPR35 agonist. The included methodologies and data are intended to guide researchers in pharmacology, cell biology, and drug discovery.

Introduction

YE120 is a potent agonist of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[1][2] Characterizing the cellular response to **YE120** is crucial for understanding its mechanism of action and therapeutic potential. This document outlines key cellular assays to quantify the pharmacological activity of **YE120** and visualize its signaling pathways.

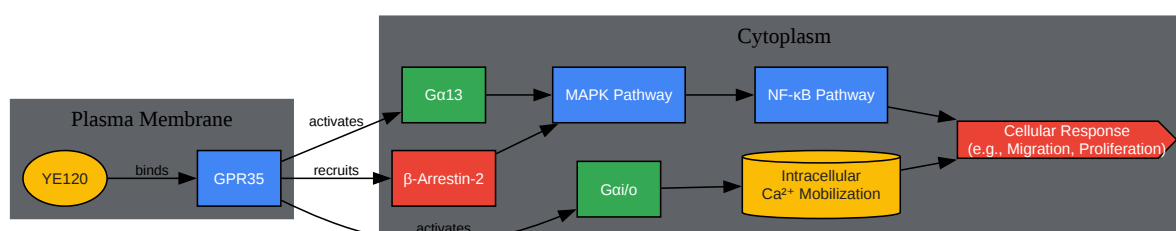
Quantitative Data Summary

The potency of **YE120** has been determined in various cellular contexts. The following table summarizes the key quantitative data for **YE120**'s activity on GPR35.

Assay Type	Cell Line	Parameter	Value
Dynamic Mass Redistribution (DMR)	HT-29	EC50	32 nM
β -Arrestin Translocation	Tango GPR35-bla U2OS	EC50	10.2 μ M
Wound Closure	YAMC colonic epithelial, IEC-6 intestinal epithelial	Concentration for effect	10 μ M

GPR35 Signaling Pathway

GPR35 activation by an agonist like **YE120** initiates a cascade of intracellular events. The receptor couples to multiple G protein subtypes, including G α i/o and G α 13, and also triggers G protein-independent signaling through the recruitment of β -arrestin-2.[1][3][4] These initial events lead to the modulation of various downstream effectors, including the MAPK and NF- κ B pathways, and changes in intracellular calcium levels.[2][5]



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Caption: GPR35 Signaling Pathway Activated by **YE120**.

Experimental Protocols

β -Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the recruitment of β -arrestin to GPR35 upon agonist stimulation using enzyme fragment complementation.

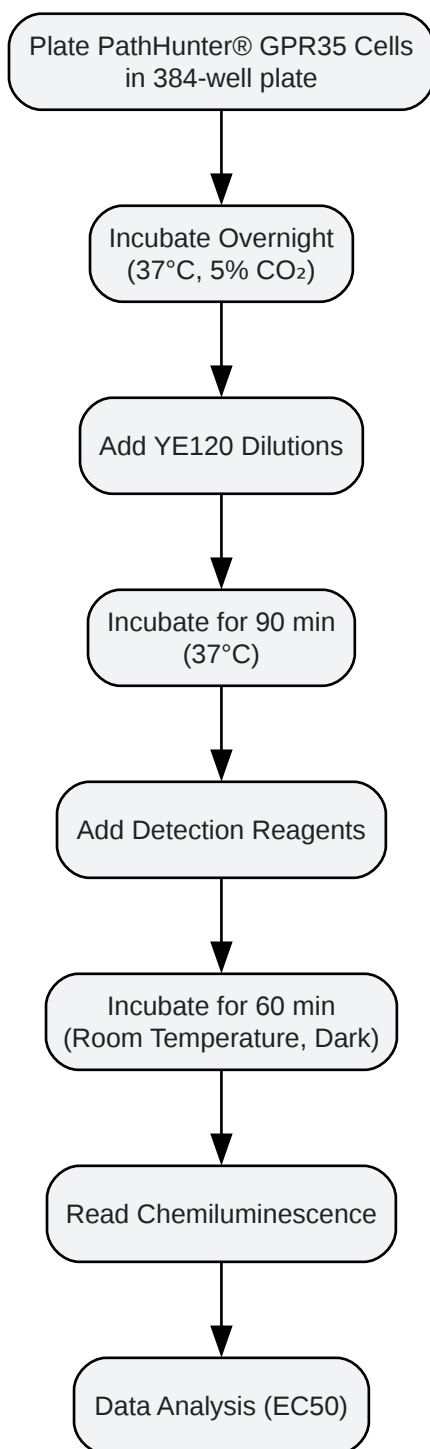
Materials:

- PathHunter® GPR35 expressing cells (e.g., CHO-K1)
- Cell plating reagent
- Assay buffer
- **YE120** compound
- PathHunter® detection reagents
- 384-well white, solid-bottom assay plates

Protocol:

- Cell Plating:
 - Culture PathHunter® GPR35 cells according to the supplier's protocol.
 - On the day of the assay, harvest and resuspend cells in the cell plating reagent to the recommended density (e.g., 5,000 cells/10 μ L).
 - Dispense 10 μ L of the cell suspension into each well of a 384-well plate.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[6]
- Compound Addition:
 - Prepare a serial dilution of **YE120** in the appropriate assay buffer.
 - Add 5 μ L of the **YE120** solution to the wells containing cells. For a negative control, add buffer without the compound.
 - Incubate the plate for 90 minutes at 37°C.[6]

- Detection:
 - Prepare the PathHunter® detection reagent mixture as per the manufacturer's instructions.
 - Add 12.5 µL of the detection reagent mixture to each well.
 - Incubate the plate at room temperature for 60 minutes in the dark.
 - Read the chemiluminescent signal using a plate reader.
- Data Analysis:
 - Normalize the data to the control wells.
 - Plot the response against the logarithm of the **YE120** concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.



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Caption: β -Arrestin Recruitment Assay Workflow.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular matter upon receptor activation.

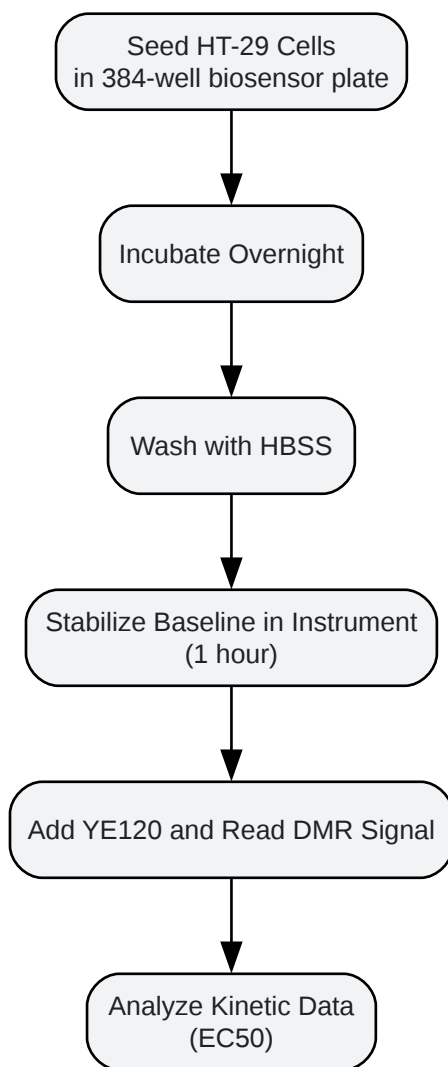
Materials:

- HT-29 cells (or other suitable cell line endogenously expressing GPR35)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- **YE120** compound
- Epic® system or similar label-free detection instrument
- 384-well biosensor microplates

Protocol:

- Cell Seeding:
 - Culture HT-29 cells to ~80-90% confluency.
 - Seed the cells into a 384-well biosensor plate at a density of approximately 12,000 cells per well in 50 µL of culture medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.[\[7\]](#)
- Assay Preparation:
 - The following day, wash the cells with 1x HBSS.
 - Add 40 µL of 1x HBSS to each well and incubate the plate in the DMR instrument for 1 hour at a controlled temperature (e.g., 26°C) to establish a stable baseline.[\[7\]](#)
- Compound Addition and Reading:
 - Establish a 2-minute baseline reading.

- Prepare serial dilutions of **YE120** in 1x HBSS.
- Use the instrument's on-board liquid handling to add 10 μ L of the **YE120** solution to the wells.
- Immediately begin recording the DMR signal (as a shift in resonant wavelength in picometers) kinetically for at least 30-60 minutes.
- Data Analysis:
 - Plot the DMR response over time for each concentration of **YE120**.
 - Determine the peak response or the area under the curve for each concentration.
 - Plot the dose-response curve and calculate the EC50 value.



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Caption: Dynamic Mass Redistribution (DMR) Assay Workflow.

Wound Healing (Scratch) Assay

This assay measures collective cell migration, a functional cellular response that can be modulated by GPR35 activation.

Materials:

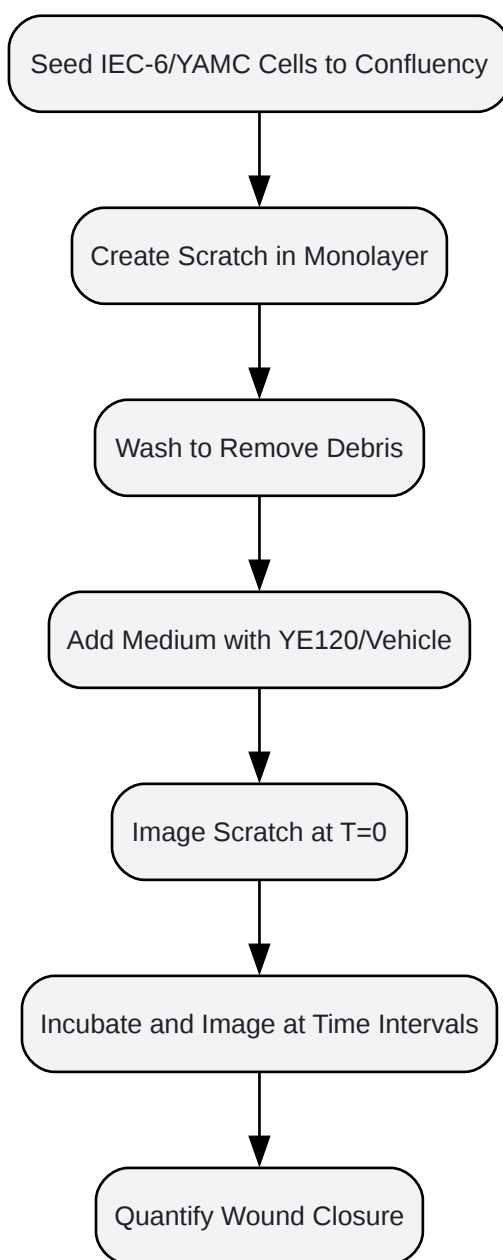
- IEC-6 or YAMC cells
- Complete cell culture medium

- Phosphate-Buffered Saline (PBS)
- Sterile 200 μ L pipette tip or a dedicated scratch tool
- **YE120** compound
- 6-well or 12-well tissue culture plates
- Microscope with a camera

Protocol:

- Cell Seeding:
 - Seed IEC-6 or YAMC cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[\[8\]](#)[\[9\]](#)
 - Incubate the cells at 37°C in a humidified 5% CO₂ incubator.
- Creating the Scratch:
 - Once the cells are confluent, use a sterile 200 μ L pipette tip to make a straight scratch down the center of each well.[\[9\]](#)
 - Gently wash the wells twice with PBS to remove detached cells.[\[9\]](#)
- Treatment:
 - Replace the PBS with fresh culture medium containing the desired concentration of **YE120** (e.g., 10 μ M) or vehicle control.
 - It is recommended to use a medium with reduced serum to minimize cell proliferation.
- Imaging and Analysis:
 - Immediately after adding the treatment, capture an image of the scratch in each well at T=0. Mark the location of the image for consistent imaging over time.

- Incubate the plate and capture images of the same locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.[9]
- Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
- Calculate the percentage of wound closure over time for each condition.



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